molecular formula C6H8F2O3 B7967940 3,3-Difluorooxane-4-carboxylic acid

3,3-Difluorooxane-4-carboxylic acid

Cat. No.: B7967940
M. Wt: 166.12 g/mol
InChI Key: GPLIATFXEYJWET-UHFFFAOYSA-N
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Description

3,3-Difluorooxane-4-carboxylic acid: is a fluorinated organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom. The carboxylic acid group is attached to the fourth carbon of the ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorooxane-4-carboxylic acid typically involves the fluorination of tetrahydro-2H-pyran-4-carboxylic acid. One common method is the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorooxane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3,3-Difluorooxane-4-carboxylic acid is used as an intermediate in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability .

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased resistance to degradation and improved performance in harsh environments .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3,3-Difluorooxane-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the tetrahydropyran ring. This positioning can significantly influence the compound’s chemical reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

3,3-difluorooxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-6(8)3-11-2-1-4(6)5(9)10/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLIATFXEYJWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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